molecular formula C4H7NO2 B092285 4-Aminodihydro-2(3H)-furanone CAS No. 16504-58-8

4-Aminodihydro-2(3H)-furanone

Cat. No. B092285
CAS RN: 16504-58-8
M. Wt: 101.1 g/mol
InChI Key: IFDRUMHFSJJIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminodihydro-2(3H)-furanone, also known as 4-aminooxolan-2-one, is a compound with the molecular formula C4H7NO2 . It has an average mass of 101.104 Da and a monoisotopic mass of 101.047676 Da . This compound is typically a white to yellow solid .


Molecular Structure Analysis

The molecular structure of 4-Aminodihydro-2(3H)-furanone consists of a furanone ring with an amino group attached at the 4-position . The compound’s InChI code is 1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m1./s1 .


Physical And Chemical Properties Analysis

4-Aminodihydro-2(3H)-furanone is a white to yellow solid . It has a molecular weight of 101.1 g/mol. The compound’s InChI code is 1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m1./s1 .

Scientific Research Applications

  • Flavor Compounds in Food : Furanones, including 4-hydroxy-3(2H)-furanones, are significant flavor compounds found in highly cooked foodstuffs. They are mainly formed through the Maillard reactions between sugars and amino acids during heating. These compounds contribute to the flavors of various foods, including strawberry, raspberry, pineapple, tomato, soy sauce, and beer. They are also involved in the biosynthesis of ascorbic acid (vitamin C) and erythroascorbic acid in plants and yeast (Slaughter, 1999).

  • Synthesis of Optically Active Furanones : A method for synthesizing optically active 4-amino-2(5H)-furanones has been discovered. This involves asymmetric alkyne addition to aldehydes and subsequent aliphatic amine addition, producing products with high enantioselectivity. These furanones also undergo facile electrophilic substitution reactions (Zhou, Yu, & Pu, 2009).

  • Anticancer and Antimicrobial Applications : Certain furanones have shown potent anti-carcinogenic effects in animal diets treated with cancer-inducing compounds. Additionally, some furanones have antioxidant activity comparable to ascorbic acid. Some furanones, like 5-methyl-4-hydroxy-3(2H)-furanone, act as pheromones or deterrents against fungal growth on fruits. Brominated furanones from seaweed prevent bacterial colonization and deter marine herbivores (Slaughter, 1999).

  • Inhibitors for Bacterial Adhesion : Brominated furanones and other furanone compounds have been used to inhibit bacterial adhesion on surfaces. Furanone derivatives have been immobilized onto poly(styrene-co-maleic anhydride) to fabricate nanofibrous mats with antimicrobial and cell-adhesion inhibition properties (Gule et al., 2012).

  • Seed Germination Inhibition : The synthesis of 3,4,5-trimethyl-2(5H)-furanone, a seed germination inhibitor with potential agrochemical applications, has been reported. Its efficient synthesis enables large-scale production for agricultural use (Surmont, Verniest, & de Kimpe, 2010).

Safety And Hazards

The safety information for 4-Aminodihydro-2(3H)-furanone indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H335 . These statements correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

4-aminooxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDRUMHFSJJIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminodihydro-2(3H)-furanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminodihydro-2(3H)-furanone
Reactant of Route 2
4-Aminodihydro-2(3H)-furanone
Reactant of Route 3
4-Aminodihydro-2(3H)-furanone
Reactant of Route 4
4-Aminodihydro-2(3H)-furanone
Reactant of Route 5
Reactant of Route 5
4-Aminodihydro-2(3H)-furanone
Reactant of Route 6
Reactant of Route 6
4-Aminodihydro-2(3H)-furanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.